molecular formula C21H19N3O7 B2536626 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 887886-16-0

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2536626
CAS RN: 887886-16-0
M. Wt: 425.397
InChI Key: GAANZHJCAHFIQU-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C21H19N3O7 and its molecular weight is 425.397. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Research has shown the synthesis of novel compounds derived from similar structural frameworks, highlighting their utility in creating new chemical entities with potential biological activities. For instance, compounds derived from benzodioxin and related structures have been evaluated for their anti-inflammatory, analgesic, and antimicrobial properties, suggesting that derivatives of such compounds, including N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, could be explored for similar bioactivities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer and Antiallergic Activity

Compounds with a benzodioxin backbone have been synthesized and tested for their potential anticancer and antiallergic activities. This includes the development of compounds showing promising results in in vitro and in vivo models against specific cancer types and allergic reactions, implying that the compound could be investigated for such therapeutic potentials (Lee, Palmer, Boyd, Baguley, & Denny, 1992).

Nucleic Acid Binding Agents

The study of dicationic diaryltriazines, which share a conceptual structural relationship with the target compound, as nucleic acid binding agents suggests potential applications in the development of novel therapeutic agents targeting DNA or RNA. Such compounds have demonstrated the ability to bind strongly to DNA model sequences, offering a pathway for the development of drugs with novel mechanisms of action (Spychała et al., 1994).

Antioxidant Studies

Research on N-substituted benzyl/phenyl derivatives related to the pyrazolo and benzothiazine ring systems, showing significant antioxidant activities, points to another potential application area for the compound of interest. Such studies underline the importance of structural diversity in modulating biological properties, including oxidative stress mitigation (Ahmad et al., 2012).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O7/c1-28-15-6-4-13(10-17(15)29-2)24-20(26)14(11-22-21(24)27)19(25)23-12-3-5-16-18(9-12)31-8-7-30-16/h3-6,9-11H,7-8H2,1-2H3,(H,22,27)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAANZHJCAHFIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC4=C(C=C3)OCCO4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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